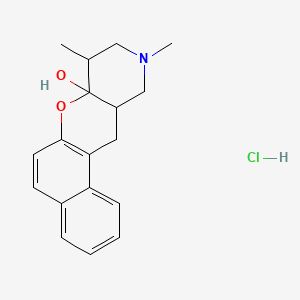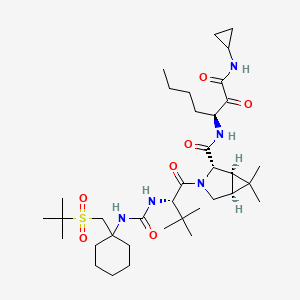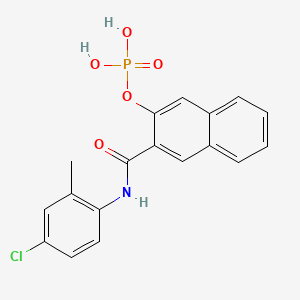
ヌシフェリン
概要
説明
Nuciferine is an alkaloid found in the plants Nymphaea caerulea and Nelumbo nucifera . It is a key aporphine alkaloid in the dried leaves of Nelumbo nucifera Gaertn, which is also the quality control component of Nelumbo nucifera Gaertn in Chinese Pharmacopoeia . Nuciferine has been reported to have various pharmacological effects, including anti-inflammatory, anti-tumor, and anti-cerebral ischemia properties .
科学的研究の応用
ヌシフェリンは、以下の科学研究において幅広く応用されています。
作用機序
ヌシフェリンは、複数の分子標的と経路を通じて作用します。
生化学分析
Biochemical Properties
Nuciferine interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It has been found to regulate the PI3K/AKT pathway , which is crucial in cell signaling and metabolism. Nuciferine also interacts with enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 .
Cellular Effects
Nuciferine has shown to exert various effects on different types of cells. For instance, it inhibits the proliferation of 3T3-L1 preadipocytes and reduces intracellular triglyceride contents . It also decreases the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α in LPS-induced macrophages .
Molecular Mechanism
Nuciferine exerts its effects at the molecular level through several mechanisms. It inhibits the PI3K/AKT signaling pathway, protecting the endothelial barrier function in mice . It also inhibits the NF-κB and p38 MAPK/ATF2 signaling pathways, exerting anti-inflammatory effects in LPS-induced macrophages .
Temporal Effects in Laboratory Settings
Nuciferine shows temporal changes in its effects over time in laboratory settings. It inhibits ischemia-induced cardiomyocyte damage and vascular leakage, improving cardiac function . It also effectively inhibits oxygen–glucose deprivation (OGD) stimulated breakdown of the structure and function of human coronary microvascular endothelial cells (HCMECs) .
Dosage Effects in Animal Models
The effects of Nuciferine vary with different dosages in animal models. For instance, it has been shown to significantly improve symptoms such as histological injury and colon shortening in mice with DSS-induced ulcerative colitis at a dose of 10 μM .
Metabolic Pathways
Nuciferine is involved in several metabolic pathways. It has been found to improve the Th1/Th2 and Treg/Th17 balance in the DSS-induced IBD model, as well as the composition of the intestinal microflora .
Transport and Distribution
After oral and intravenous administration, Nuciferine is rapidly absorbed into the blood and distributed into tissues . It has a relatively wide volume of distribution and can cross the blood-brain barrier .
Subcellular Localization
Given its ability to cross the blood-brain barrier , it can be inferred that it may localize in various cellular compartments, including the brain
準備方法
Synthetic Routes and Reaction Conditions: Nuciferine can be synthesized through various chemical reactions, including O-dealkylation, N-dealkylation, and ring aromatization reactions . These reactions use nuciferine as the raw material to produce derivatives with potential acetylcholinesterase inhibitory activity .
Industrial Production Methods: In industrial settings, nuciferine can be prepared using poly lactic-co-glycolic acid nanoparticles (PLGA-NPs) to enhance its aqueous solubility and bioavailability . The solid/oil/water emulsion technique is employed due to the water-insolubility of nuciferine. This method allows for controlled release and improved bioavailability .
化学反応の分析
反応の種類: ヌシフェリンは、以下の化学反応を起こします。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に用いられます。
置換: ハロゲン化アルキルやアシルクロリドなどの様々な試薬が、置換反応に使用できます。
主な生成物:
デヒドロヌシフェリン: 酸化反応によって生成されます.
1,2-ジヒドロキシアポフィン: アセチルコリンエステラーゼに対する親和性が高い誘導体です.
類似化合物との比較
ヌシフェリンは、アポモルフィンなどの他のアポフィンアルカロイドと構造的に類似しています。
アポモルフィン: 構造的に関連しており、いくつかの薬理作用を共有しています.
ロエメリン: 蓮の葉に含まれる別のアルカロイドで、同様の生物活性を持っています.
独自性: ヌシフェリンの独特な受容体プロファイルとドーパミン輸送体を阻害する能力は、他の類似化合物とは異なります . 多様な薬理作用と潜在的な治療用途を持つため、科学研究において重要な化合物となっています。
特性
IUPAC Name |
(6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,11,15H,8-10H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJVQPIHKOARKV-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963862 | |
| Record name | (-)-Nuciferine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-83-2 | |
| Record name | (-)-Nuciferine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nuciferine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Nuciferine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nuciferine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NUCIFERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W26UEB90B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of nuciferine?
A1: Nuciferine has the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol. []
Q2: How does nuciferine interact with its targets to exert its effects?
A2: Nuciferine exhibits its biological activities by interacting with various molecular targets. For instance, it acts as an antagonist at serotonin receptors (5-HT2A, 5-HT2C, 5-HT2B), an inverse agonist at the 5-HT7 receptor, and a partial agonist at dopamine receptors (D2, D5) and the 5-HT6 receptor. [] It also exhibits agonist activity at the 5-HT1A and D4 receptors and inhibits the dopamine transporter. [] Furthermore, nuciferine has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) signaling pathway, [] downregulate Per-Arnt-Sim kinase (PASK) expression, [] and activate the LKB1/AMPK signaling pathway. []
Q3: How does nuciferine affect lipid metabolism?
A3: Nuciferine has demonstrated promising effects on lipid metabolism. Studies show that it can reduce triglyceride (TG) accumulation, decrease fatty acid levels, [] and regulate the expression of target genes involved in lipogenesis. [] In hamster models, nuciferine supplementation ameliorated high-fat diet-induced dyslipidemia and liver steatosis. []
Q4: What is the bioavailability of nuciferine?
A4: Nuciferine exhibits poor oral bioavailability, with a reported absolute bioavailability of only 1.9% in rats. [] This low bioavailability may be attributed to factors such as poor absorption and rapid elimination.
Q5: How is nuciferine absorbed and distributed in the body?
A5: Nuciferine is absorbed through the intestinal tract and rapidly distributed to various tissues. [] It can cross the blood-brain barrier, reaching significant concentrations in the liver, kidney, spleen, lung, heart, and brain. [, ]
Q6: What are the potential therapeutic applications of nuciferine?
A6: Nuciferine has shown promise in preclinical studies for various conditions, including:
- Nonalcoholic fatty liver disease (NAFLD): Nuciferine exhibits anti-steatotic and anti-inflammatory effects in NAFLD models, potentially by regulating lipid metabolism and reducing oxidative stress. [, , ]
- Acute lung injury (ALI): Nuciferine alleviates LPS-induced ALI in mice by inhibiting the TLR4-mediated pathway and suppressing the production of inflammatory cytokines. []
- Ischemic stroke: In rat models, nuciferine demonstrates neuroprotective effects against ischemic stroke, potentially by regulating metabolic pathways, reducing oxidative stress, and suppressing inflammation. [, ]
- Ulcerative colitis: Nuciferine shows promise in ameliorating DSS-induced ulcerative colitis in mice by modulating gut microbiota composition and regulating immune function. []
Q7: Are there any known drug interactions with nuciferine?
A7: Yes, research has shown that co-administration of nuciferine with metformin can reduce metformin concentration in the liver by inhibiting hepatic drug transporters OCT1 and MATE1. [] This interaction could potentially impact the therapeutic efficacy of metformin.
Q8: What is the safety profile of nuciferine?
A8: While nuciferine is generally considered safe when consumed as part of the lotus plant, limited data is available on its long-term toxicity in humans. Further research is needed to fully understand its safety profile and potential adverse effects.
Q9: What analytical methods are used to characterize and quantify nuciferine?
A9: Several analytical techniques have been employed to characterize and quantify nuciferine, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry (MS), is widely used for the separation, identification, and quantification of nuciferine in various matrices, including plant extracts, plasma, and tissues. [, , , , , , , , ]
- Ultra-performance liquid chromatography (UPLC): UPLC, coupled with MS, offers enhanced sensitivity and resolution for nuciferine analysis. [, ]
- High-performance thin-layer chromatography (HPTLC): HPTLC provides a rapid and cost-effective method for the qualitative and quantitative analysis of nuciferine. []
- Spectroscopic methods: Ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are valuable tools for structural characterization and identification of nuciferine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















